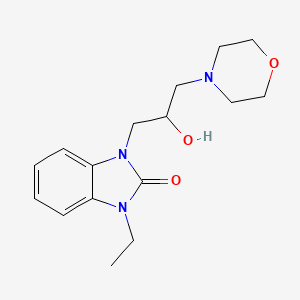![molecular formula C14H18N2O B7510533 N-[(3-cyanophenyl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7510533.png)
N-[(3-cyanophenyl)methyl]-N,2,2-trimethylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3-cyanophenyl)methyl]-N,2,2-trimethylpropanamide, commonly known as CTMP, is a synthetic compound that belongs to the amphetamine class of drugs. It is a potent psychostimulant and is structurally similar to methylphenidate, a commonly used medication for attention deficit hyperactivity disorder (ADHD). CTMP has been gaining popularity in recent years due to its potential use in scientific research.
Mecanismo De Acción
CTMP works by inhibiting the reuptake of dopamine and norepinephrine in the brain, leading to increased levels of these neurotransmitters. This results in increased activity in the prefrontal cortex, which is responsible for attention, working memory, and decision-making. CTMP also activates the release of dopamine and norepinephrine, further enhancing its cognitive effects.
Biochemical and Physiological Effects:
The use of CTMP has been shown to increase heart rate, blood pressure, and body temperature. It can also cause insomnia, anxiety, and agitation. CTMP has been shown to increase glucose metabolism in the brain, indicating an increase in brain activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CTMP has several advantages for use in scientific research. It is a potent psychostimulant that can enhance cognitive performance and increase brain activity. However, its use is limited by its potential for abuse and addiction. It is also a relatively new compound, and its long-term effects on the brain and body are not well understood.
Direcciones Futuras
There are several future directions for research involving CTMP. One area of interest is the potential use of CTMP in the treatment of neurological disorders such as N-[(3-cyanophenyl)methyl]-N,2,2-trimethylpropanamide and depression. Another area of research is the development of new compounds based on the structure of CTMP that may have improved efficacy and fewer side effects. Additionally, further research is needed to understand the long-term effects of CTMP on the brain and body.
Métodos De Síntesis
The synthesis of CTMP involves several steps, including the reaction of 3-cyanobenzyl chloride with 2,2,2-trimethylpropan-1-amine in the presence of a base. The resulting intermediate is then treated with acetic anhydride and sodium acetate to yield the final product. The synthesis of CTMP is a complex process and requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
CTMP has been used in scientific research to study its effects on the central nervous system. It has been shown to increase dopamine and norepinephrine levels in the brain, leading to increased alertness, concentration, and cognitive performance. CTMP has also been studied for its potential use in the treatment of N-[(3-cyanophenyl)methyl]-N,2,2-trimethylpropanamide, depression, and other neurological disorders.
Propiedades
IUPAC Name |
N-[(3-cyanophenyl)methyl]-N,2,2-trimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-14(2,3)13(17)16(4)10-12-7-5-6-11(8-12)9-15/h5-8H,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVAKSMNTGKMKJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N(C)CC1=CC(=CC=C1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-cyanophenyl)methyl]-N,2,2-trimethylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-acetyl-N-[(3-methylphenyl)methyl]pyrrolidine-2-carboxamide](/img/structure/B7510509.png)



![1-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7510524.png)

![N-[1-(2-methoxyphenyl)ethyl]-N-methylmethanesulfonamide](/img/structure/B7510541.png)


